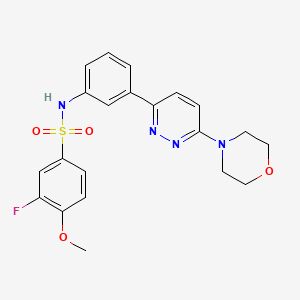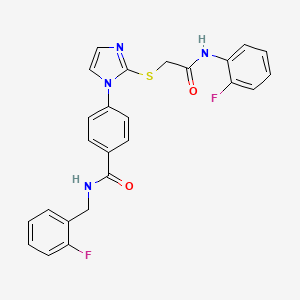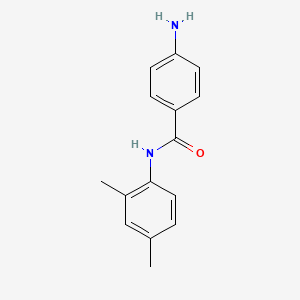![molecular formula C7H7N3O B2893972 [1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol CAS No. 1824117-63-6](/img/structure/B2893972.png)
[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol” is a synthetic compound with the molecular weight of 149.15 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-A]pyridines has been summarized in several studies . A common approach to constructing the [1,2,4]triazolo[1,5-A]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Various oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used for this purpose .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7N3O/c11-4-6-2-1-3-10-5-8-9-7(6)10/h1-3,5,11H,4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol” is a solid substance at room temperature . The storage temperature for this compound is between 2-8°C .Aplicaciones Científicas De Investigación
Synthetic Strategies and Chemical Properties
- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines: A novel strategy involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation allows for the efficient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation, highlighting a short reaction time and high yields (Zheng et al., 2014).
- Polynitrogenated Ligands: The synthesis of novel polynitrogenated ligands, including [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanol derivatives, as potential helicating compounds or luminescent sensors, showcases their utility in creating complex molecular structures (Abarca, Ballesteros, & Chadlaoui, 2004).
Pharmacological and Biological Applications
- Inhibitors of Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1): Compounds based on [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanol have been identified as potent inhibitors of PHD-1, with novel binding interactions beneficial for therapeutic applications (Ahmed et al., 2017).
- Herbicidal Activity: Derivatives of [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanol have shown promising herbicidal activity against various weeds, indicating their potential in agricultural applications (Liu et al., 2015).
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Direcciones Futuras
The [1,2,4]triazolo[1,5-A]pyridine derivatives have found wide application in drug design . On the basis of this backbone, drugs like GLPG0634 (filgotinib) and CEP33779, highly effective inhibitors of type I and II Janus kinases, were synthesized . Therefore, the future directions of this compound could be in the development of more potent drugs .
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various enzymes and receptors, including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, thereby influencing their activity .
Biochemical Pathways
For instance, JAK1 and JAK2 inhibitors can affect the JAK-STAT signaling pathway, which is involved in immune response, cell growth, and differentiation .
Result of Action
Similar compounds have demonstrated significant antiproliferative activity against certain cancer cells . For instance, as a tubulin polymerization inhibitor, a related compound showed significant antiproliferative activity against HCT-116 cells and could induce cell apoptosis and G2/M phase arrest .
Propiedades
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-2-1-3-10-7(6)8-5-9-10/h1-3,5,11H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEGMDYVNHVMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2893890.png)

![N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2893896.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2893897.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide](/img/structure/B2893899.png)
![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893901.png)
![1-benzyl-N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2893902.png)
![2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2893903.png)



![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2893909.png)
![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)